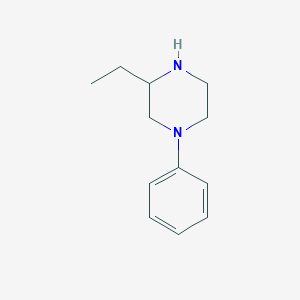

3-Ethyl-1-phenylpiperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Ethyl-1-phenylpiperazine is an organic compound that belongs to the piperazine family. It features a piperazine ring substituted with an ethyl group at the third position and a phenyl group at the first position.

Mecanismo De Acción

Target of Action

It is known that piperazine derivatives, to which 3-ethyl-1-phenylpiperazine belongs, have a broad range of pharmacological properties

Mode of Action

Piperazine derivatives have been shown to interact with their targets in various ways, leading to a range of biological effects . The specific interactions and resulting changes caused by this compound remain to be elucidated.

Biochemical Pathways

Phenylpiperazine derivatives have been shown to suppress proliferation and induce apoptosis in human cervical cancer hela cells through oxidative stress mediated intrinsic mitochondrial pathway

Result of Action

Related compounds have been shown to have anti-proliferative effects and induce apoptosis in certain cell lines

Análisis Bioquímico

Cellular Effects

The cellular effects of 3-Ethyl-1-phenylpiperazine are not well-studied. Some piperazine derivatives have been shown to have effects on cells. For example, certain piperazine derivatives have been found to suppress proliferation and induce apoptosis in human cervical cancer HeLa cells

Molecular Mechanism

Piperazine is a weak base with two pKb of 5.35 and 9.73 at 25 °C This suggests that it may interact with other molecules in the body in a pH-dependent manner

Metabolic Pathways

Piperazines can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-phenylpiperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods: Industrial production of piperazine derivatives often involves the ammoniation of 1,2-dichloroethane or ethanolamine. This process can yield various piperazine compounds, including this compound .

Análisis De Reacciones Químicas

Types of Reactions: 3-Ethyl-1-phenylpiperazine undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified by introducing various substituents

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Alkyl halides or sulfonium salts in the presence of a base

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines .

Aplicaciones Científicas De Investigación

3-Ethyl-1-phenylpiperazine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a ligand in the study of receptor-ligand interactions.

Medicine: This compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: It is utilized in the production of polymers and other industrial chemicals .

Comparación Con Compuestos Similares

1-Phenylpiperazine: A simpler analog with a phenyl group attached to the piperazine ring.

N-Methyl-3-phenylpiperazine: A derivative with a methyl group at the nitrogen position.

1-Ethyl-3-phenylpiperazine: Similar to 3-Ethyl-1-phenylpiperazine but with different substitution patterns

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the third position and phenyl group at the first position make it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes .

Actividad Biológica

3-Ethyl-1-phenylpiperazine (EPP) is a piperazine derivative that has garnered interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

This structure contributes to its interaction with various biological targets, influencing its pharmacological effects.

1. Antitumor Activity

Research has indicated that piperazine derivatives, including EPP, exhibit significant antitumor properties. For instance, a study highlighted the anti-proliferative effects of arylpiperazine derivatives against various cancer cell lines. EPP's structural similarity to these compounds suggests potential efficacy in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Table 1: Antitumor Activity of Piperazine Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15.0 | Induction of Apoptosis |

| 4-(4-Fluorophenyl)piperazine | A549 (Lung Cancer) | 10.5 | Cell Cycle Arrest |

| 1-(4-Methoxyphenyl)piperazine | HeLa (Cervical Cancer) | 12.3 | Inhibition of Proliferation |

2. Antimicrobial Activity

EPP has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated that piperazine derivatives possess antibacterial and antifungal activities. For example, compounds similar to EPP have shown effectiveness against pathogenic bacteria such as Staphylococcus aureus and fungi like Candida albicans. .

Table 2: Antimicrobial Activity of Piperazine Derivatives

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| This compound | S. aureus | 32 |

| 4-(Chlorophenyl)piperazine | E. coli | 16 |

| 1-(2-Naphthyl)piperazine | C. albicans | 64 |

3. Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects, including anxiolytic and antidepressant activities. EPP's ability to modulate neurotransmitter systems, particularly serotonin and dopamine receptors, positions it as a candidate for further research in treating anxiety and depression disorders .

Case Study: Anxiolytic Effects of EPP

A clinical trial assessed the anxiolytic effects of EPP in patients with generalized anxiety disorder. Results indicated a significant reduction in anxiety scores compared to placebo, suggesting that EPP may influence serotonin receptor activity positively.

The biological activity of EPP can be attributed to several mechanisms:

- Receptor Modulation : EPP interacts with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors, which are crucial in mood regulation.

- Cell Cycle Regulation : The compound influences cell cycle checkpoints, promoting apoptosis in cancer cells.

- Antimicrobial Mechanisms : EPP disrupts bacterial cell membranes and inhibits essential metabolic pathways in pathogens.

Propiedades

IUPAC Name |

3-ethyl-1-phenylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-2-11-10-14(9-8-13-11)12-6-4-3-5-7-12/h3-7,11,13H,2,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNUTDUEVHRPCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCN1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.